5-hydroxy-1,2-dimethyl-4(1H)-pyridinone
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Overview
Description
5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone is an organic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone typically involves the reaction of 2,3-dimethylpyridine with appropriate reagents to introduce the hydroxyl group at the 5-position. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,2-dimethyl-4(1H)-pyridinone.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: 1,2-Dimethyl-4(1H)-pyridinone.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1,2-dimethyl-4(1H)-indole
- 5-Hydroxy-1,2-dimethyl-4(1H)-quinolinone
Uniqueness
5-Hydroxy-1,2-dimethyl-4(1H)-pyridinone is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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